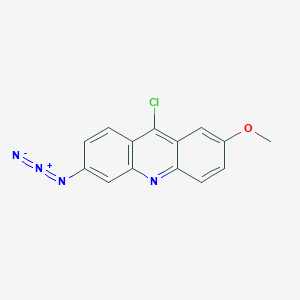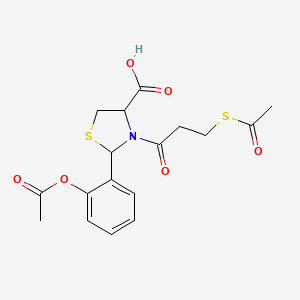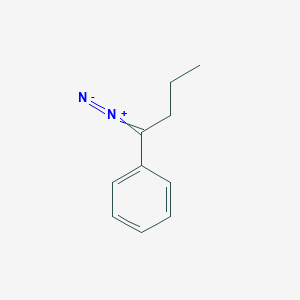
(1-Diazobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Diazobutyl)benzene is an organic compound with the molecular formula C10H12N2. It consists of a benzene ring substituted with a diazobutyl group. This compound is part of the diazo compounds family, which are characterized by the presence of a diazo group (-N=N-). These compounds are known for their versatility in organic synthesis and their ability to form carbenes, which are highly reactive intermediates in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Diazobutyl)benzene typically involves the reaction of butylamine with nitrous acid to form the corresponding diazonium salt, which is then coupled with benzene. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent its decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Diazobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
(1-Diazobutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of carbenes, which are intermediates in various organic reactions.
Biology: Studied for its potential use in photochemical reactions and as a photoswitchable molecule.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (1-Diazobutyl)benzene involves the formation of carbenes through the decomposition of the diazo group. These carbenes can then participate in various chemical reactions, such as insertion into C-H bonds, cyclopropanation, and addition to double bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Diazoethyl)benzene
- (1-Diazopropyl)benzene
- (1-Diazomethyl)benzene
Comparison
(1-Diazobutyl)benzene is unique due to its specific diazobutyl group, which imparts different reactivity and properties compared to other diazo compounds. For example, this compound may have different steric and electronic effects compared to (1-Diazoethyl)benzene or (1-Diazopropyl)benzene, leading to variations in reaction outcomes and applications .
Propriétés
Numéro CAS |
75920-63-7 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1-diazobutylbenzene |
InChI |
InChI=1S/C10H12N2/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
Clé InChI |
IVDMEYOJMHNHIK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=[N+]=[N-])C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



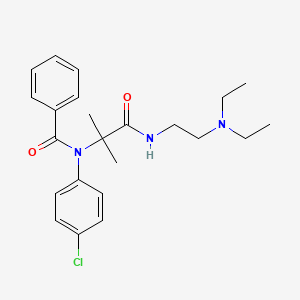
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

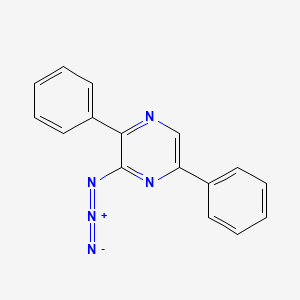
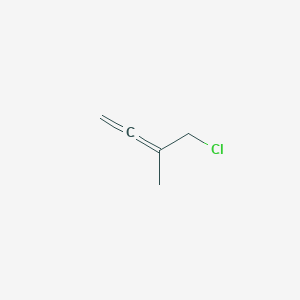
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)

